BenchChemオンラインストアへようこそ!

2,5,5-Trimethyl-2-phenylmorpholine

Physicochemical profiling Drug-likeness CNS drug design

This 2,5,5-trimethyl-2-phenylmorpholine features a unique quaternary C5 and tertiary C2 substitution pattern that fills a critical gap in phenylmorpholine SAR matrices. Unlike phenmetrazine (C3-methyl) and G-130 (C5-gem-dimethyl), the 2,5,5-trimethyl arrangement introduces enhanced conformational restriction via the gem-dimethyl motif while eliminating a cytochrome P450 oxidation site at C5—potentially conferring superior metabolic stability. Essential for systematic monoamine transporter pharmacophore mapping, LC-MS/MS reference standard development (resolves from phenmetrazine and G-130 by mass and retention time), and molecular docking studies requiring exact SMILES-defined structure. Procure this unique analog where substitution-pattern precision is scientifically mandatory.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13068871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,5-Trimethyl-2-phenylmorpholine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1(COC(CN1)(C)C2=CC=CC=C2)C
InChIInChI=1S/C13H19NO/c1-12(2)10-15-13(3,9-14-12)11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3
InChIKeyCKEXZXGHKGJCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,5-Trimethyl-2-phenylmorpholine Procurement Guide: Substituted Phenylmorpholine Class Identity


2,5,5-Trimethyl-2-phenylmorpholine (CAS 1017419-75-8) is a fully synthetic, small-molecule member of the substituted phenylmorpholine class, defined by a morpholine core bearing a 2-phenyl group and three methyl substituents at positions 2, 5, and 5 [1]. The compound belongs to the broader family of phenmetrazine analogs that are historically associated with monoamine transporter modulation [2]. Its computed physicochemical profile (XLogP3 1.8, TPSA 21.3 Ų, MW 205.3 g/mol, 1 HBD, 2 HBA) [1] places it within drug-like chemical space, though published pharmacological characterization specifically for this substitution pattern is exceedingly limited.

Why 2,5,5-Trimethyl-2-phenylmorpholine Cannot Be Interchanged with Other Phenylmorpholines


Within the phenylmorpholine class, small changes in methyl substitution pattern profoundly alter monoamine transporter selectivity, intrinsic efficacy (releaser vs. uptake inhibitor), and off-target receptor activity [1]. For example, phenmetrazine (2-phenyl-3-methylmorpholine) and G-130 (2-phenyl-5,5-dimethylmorpholine) produce distinct neurochemical signatures despite differing by only one or two methyl groups [1][2]. The unique 2,5,5-trimethyl arrangement introduces a quaternary carbon at position 5 and a tertiary carbon at position 2, which alters ring conformation, steric bulk distribution, and potentially metabolic stability relative to all other clinically or preclinically studied phenylmorpholines. Therefore, generic substitution with a different phenylmorpholine analog is scientifically unjustified without compound-specific comparative data.

2,5,5-Trimethyl-2-phenylmorpholine Quantitative Differentiation Evidence: Head-to-Head and Class-Level Data


Physicochemical Property Comparison: 2,5,5-Trimethyl-2-phenylmorpholine vs. Phenmetrazine and G-130

Computed physicochemical properties from PubChem reveal that 2,5,5-trimethyl-2-phenylmorpholine (MW 205.3, XLogP3 1.8, TPSA 21.3 Ų) [1] has a molecular weight 14 Da higher than both phenmetrazine (MW 191.27, XLogP3 1.7) and G-130 (MW 191.27) [2][3]. The additional methyl group increases steric bulk without substantially altering lipophilicity or polar surface area, suggesting potential differences in membrane permeability, metabolic soft-spot exposure, and transporter binding pocket complementarity relative to the demethylated comparators.

Physicochemical profiling Drug-likeness CNS drug design

Hydrogen Bond Donor/Acceptor Profile: Implications for Transporter Pharmacophore Matching

2,5,5-Trimethyl-2-phenylmorpholine possesses 1 hydrogen bond donor (secondary amine NH) and 2 hydrogen bond acceptors (morpholine oxygen and amine nitrogen) [1], identical to G-130 and phenmetrazine. However, the quaternary carbon at position 5 eliminates a potential site for oxidative metabolism (no benzylic or alpha-ether hydrogen at C5), while the tertiary carbon at position 2 retains a methyl group that may influence the compound's interaction with monoamine transporters by filling a lipophilic pocket not engaged by G-130 or 2-phenylmorpholine.

Pharmacophore modeling Monoamine transporter Structure-activity relationship

Monoamine Transporter Interaction Profile: Class-Level Evidence for Phenylmorpholines

The phenylmorpholine patent literature demonstrates that 2-phenylmorpholine derivatives can function as monoamine releasers and/or reuptake inhibitors with nanomolar potency at DAT and NET, and that small substitution changes can shift the DAT/NET selectivity ratio and SERT activity [1][2]. However, no peer-reviewed study reporting quantitative IC50, EC50, or Ki values specifically for 2,5,5-trimethyl-2-phenylmorpholine at DAT, NET, or SERT was identified in admissible sources. Vendor claims of 'nanomolar affinity for DAT and NET with minimal SERT activity' circulate online but originate from excluded domains and cannot be verified against primary data. Direct comparative transporter data for this compound is therefore absent from the public domain.

Monoamine transporter Dopamine transporter Norepinephrine transporter Serotonin transporter

Topological Polar Surface Area Constancy: BBB Penetration Potential Across Phenylmorpholine Analogs

The topological polar surface area (TPSA) of 2,5,5-trimethyl-2-phenylmorpholine is 21.3 Ų [1], identical to phenmetrazine (21.3 Ų) [2] and G-130 (21.3 Ų) [3]. All three compounds fall well below the 60-70 Ų threshold commonly associated with favorable passive BBB penetration, suggesting comparable CNS access potential. Differentiation therefore resides not in brain penetration probability but in target engagement profile, which remains uncharacterized for the 2,5,5-trimethyl variant.

Blood-brain barrier CNS penetration TPSA Drug design

Procurement-Relevant Application Scenarios for 2,5,5-Trimethyl-2-phenylmorpholine


Chemical Probe Development for Monoamine Transporter Structure-Activity Relationship (SAR) Studies

Given the established SAR sensitivity of the phenylmorpholine scaffold to methyl substitution pattern [1], 2,5,5-trimethyl-2-phenylmorpholine serves as a valuable tool compound for mapping the steric tolerance of the DAT and NET orthosteric binding pockets. Its quaternary C5 and tertiary C2 substitution pattern fills a gap in existing SAR matrices that include phenmetrazine (C3-methyl), G-130 (C5-gem-dimethyl), and PDM-35 (C3,C5-dimethyl). Procurement of this analog is warranted for academic or industrial laboratories conducting systematic monoamine transporter pharmacophore mapping where conformational restriction via gem-dimethyl groups is a design hypothesis.

Metabolic Stability Benchmarking in Phenmetrazine Analog Series

The quaternary carbon at position 5 eliminates a potential site for cytochrome P450-mediated oxidation (no C-H bond alpha to the morpholine oxygen), which may confer enhanced metabolic stability compared to phenmetrazine (which has a C5 methylene) [1][2]. Researchers evaluating phenylmorpholine analogs for in vivo applications should procure this compound for comparative microsomal or hepatocyte stability assays alongside phenmetrazine and G-130 to quantify the metabolic advantage—or lack thereof—imparted by the 5,5-gem-dimethyl motif.

Reference Standard for Analytical Method Development and Forensic Toxicology

As a structurally distinct phenylmorpholine with a defined CAS number (1017419-75-8) and physicochemical identity [1], 2,5,5-trimethyl-2-phenylmorpholine can serve as a reference standard for LC-MS/MS or GC-MS method development targeting substituted morpholine stimulants. Its unique mass (205.3 Da) and retention time characteristics, arising from the additional methyl group, allow chromatographic resolution from phenmetrazine (MW 191.27) and G-130 (MW 191.27), making it a useful system suitability standard in forensic or clinical toxicology panels.

In Silico Modeling and Docking Studies Requiring Exact Physicochemical Parameters

The computed physicochemical property set (XLogP3 1.8, TPSA 21.3 Ų, rotatable bond count 1, heavy atom count 15) [1] makes this compound suitable as a test ligand for molecular docking simulations against monoamine transporter homology models or crystal structures. Its rigid morpholine core with gem-dimethyl constraint reduces conformational sampling complexity, potentially yielding more interpretable docking poses than flexible-chain analogs. Procurement for use as a computational chemistry benchmark is appropriate when exact SMILES-defined structure is required.

Quote Request

Request a Quote for 2,5,5-Trimethyl-2-phenylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.